molecular formula C24H20ClN3O B186057 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide CAS No. 5701-71-3

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide

Cat. No. B186057
CAS RN: 5701-71-3
M. Wt: 401.9 g/mol
InChI Key: OAHMNDYPANNHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. CQ1 belongs to the class of quinoline-based molecules and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurons, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to inhibit the production of reactive oxygen species and the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been found to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has also been found to inhibit the migration and invasion of cancer cells. In neurons, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to protect against oxidative stress and inflammation, leading to improved cell survival and function. Additionally, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide in lab experiments is its potential for use in various areas of scientific research, including cancer therapy, neuroprotection, and antimalarial activity. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide is also relatively easy to synthesize and purify, allowing for large-scale production. However, one limitation of using 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide in lab experiments is its potential toxicity, as high concentrations of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide have been shown to cause cytotoxicity in some cell types. Additionally, the mechanism of action of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide is not fully understood, which may limit its potential applications in some areas of scientific research.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide. Another area of research is the investigation of the mechanism of action of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide, which may lead to the development of more specific and effective therapies for cancer, neurodegenerative diseases, and malaria. Additionally, the potential toxicity of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide should be further investigated to determine its safety for use in humans.

Synthesis Methods

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide can be synthesized using various methods, including the condensation reaction of 2-chlorobenzaldehyde with 4-dimethylaminophenylamine followed by cyclization with 2-aminobenzoic acid. Another method involves the reaction of 2-(2-chlorophenyl)quinoline-4-carboxylic acid with 4-dimethylaminophenylamine in the presence of a coupling agent. The purity and yield of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide can be improved by using different purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been studied for its potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and antimalarial activity. In cancer therapy, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been found to have antimalarial activity, as it inhibits the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

CAS RN

5701-71-3

Product Name

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H20ClN3O/c1-28(2)17-13-11-16(12-14-17)26-24(29)20-15-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-15H,1-2H3,(H,26,29)

InChI Key

OAHMNDYPANNHMQ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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